5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the triazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Material Science: The compound’s unique structural features make it suitable for use in the development of new materials with specific properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can coordinate to metal ions in different ways, such as bridging bidentate and non-bridging monodentate, which may influence its biological activity . Additionally, the compound’s cytotoxic activity is likely due to its ability to interfere with cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
1,2,4-triazolo[1,5-a]pyridines: Compounds with a triazole ring fused to a pyridine ring, exhibiting various biological activities.
Triazolopyrimidine-7-one:
Uniqueness
5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features and its ability to coordinate to metal ions in different ways. This versatility in coordination chemistry makes it a valuable compound for various applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
5,7-dimethyl-N-[(Z)-1-phenylpropylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-4-14(13-8-6-5-7-9-13)20-21-16(24)15-19-17-18-11(2)10-12(3)23(17)22-15/h5-10H,4H2,1-3H3,(H,21,24)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLRIDZURVMOL-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=NN2C(=CC(=NC2=N1)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=NN2C(=CC(=NC2=N1)C)C)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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